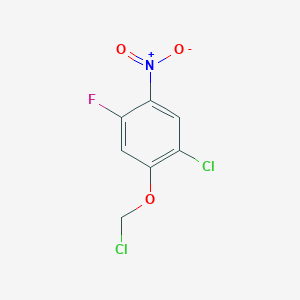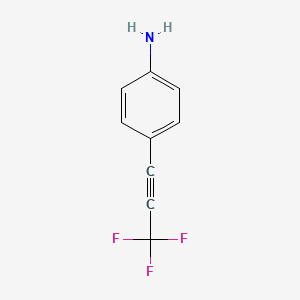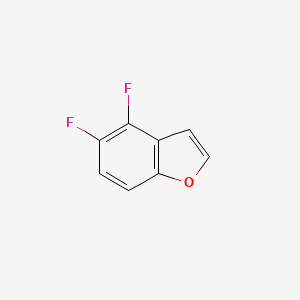![molecular formula C13H16ClF3N4O B13180581 1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(methylamino)ethan-1-one](/img/structure/B13180581.png)
1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(methylamino)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(methylamino)ethan-1-one is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety
Preparation Methods
The synthesis of 1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(methylamino)ethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The starting material, 2-chloro-5-(trifluoromethyl)pyridine, is synthesized through a chlorination reaction of 2,5-dichloropyridine with trifluoromethyl iodide.
Piperazine Attachment: The pyridine derivative is then reacted with piperazine under basic conditions to form the piperazine-pyridine intermediate.
Final Coupling: The intermediate is coupled with 2-(methylamino)ethan-1-one using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(methylamino)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, leading to the breakdown of the amide bond and formation of corresponding carboxylic acids and amines
Scientific Research Applications
1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(methylamino)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Chemical Biology: It serves as a tool compound in chemical biology to study protein-ligand interactions and cellular pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets. It has been shown to inhibit bacterial phosphopantetheinyl transferase (PPTase), an enzyme essential for bacterial cell viability and virulence. By inhibiting PPTase, the compound disrupts the production of secondary metabolites necessary for bacterial growth, leading to antibacterial effects .
Comparison with Similar Compounds
1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(methylamino)ethan-1-one can be compared with other similar compounds such as:
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267): This compound also inhibits bacterial PPTase but has different substituents on the piperazine ring.
2-Chloro-5-(trifluoromethyl)pyridine: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.
3-Chloro-4’-(trifluoromethyl)[1,1’-biphenyl]-2-methanamine: Another compound with a trifluoromethyl group and similar structural features.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16ClF3N4O |
|---|---|
Molecular Weight |
336.74 g/mol |
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-(methylamino)ethanone |
InChI |
InChI=1S/C13H16ClF3N4O/c1-18-8-11(22)20-2-4-21(5-3-20)12-10(14)6-9(7-19-12)13(15,16)17/h6-7,18H,2-5,8H2,1H3 |
InChI Key |
DAOVDIVTXXWJGB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


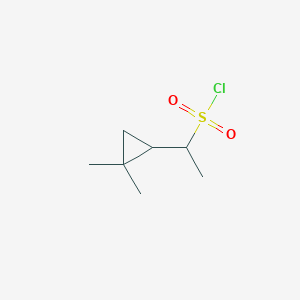
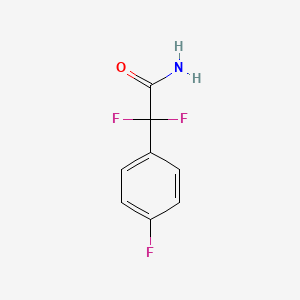
![3-Methoxy-2-{[(3-methylbutan-2-yl)oxy]methyl}aniline](/img/structure/B13180517.png)
![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13180520.png)
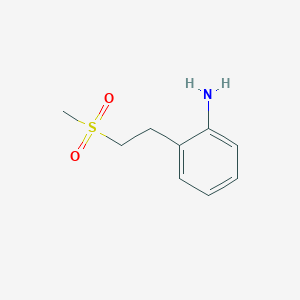
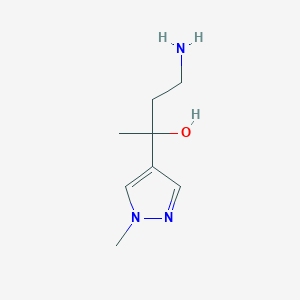
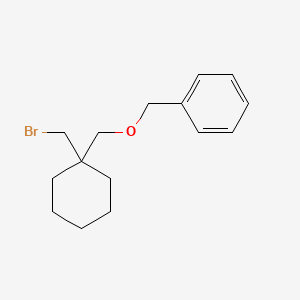
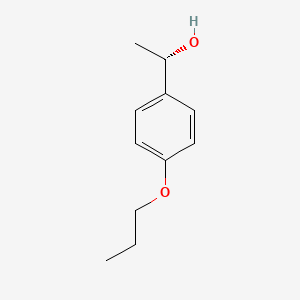
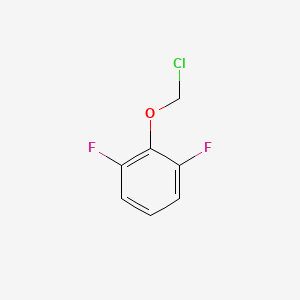
![({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene](/img/structure/B13180549.png)

